molecular formula C7H3BrF3NO2 B1266209 2-Bromo-5-nitrobenzotrifluoride CAS No. 367-67-9

2-Bromo-5-nitrobenzotrifluoride

Cat. No.: B1266209
CAS No.: 367-67-9
M. Wt: 270 g/mol
InChI Key: SXEQQBBOAMHOID-UHFFFAOYSA-N
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Scientific Research Applications

2-Bromo-5-nitrobenzotrifluoride is utilized in several scientific research applications:

Safety and Hazards

When handling 2-Bromo-5-nitrobenzotrifluoride, it’s important to avoid all personal contact, including inhalation. Protective clothing should be worn when there’s a risk of exposure. The compound should be used in a well-ventilated area, and concentration in hollows and sumps should be prevented . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-nitrobenzotrifluoride typically involves a multi-step synthetic route. One common method starts with 2-chloro-5-nitrobenzotrifluoride , which undergoes aminolysis in an alcohol solution to form 2-amido-5-nitrobenzotrifluoride . This intermediate is then subjected to a low-temperature bromination reaction using hydrobromic acid (HBr) and a catalyst such as cuprous bromide (CuBr) to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the efficient conversion of starting materials to the desired product. Recrystallization is often employed to achieve a product purity of 99.5% or higher .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitrobenzotrifluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like in the presence of a catalyst.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .

    Reduction: Catalysts like or in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like or .

Major Products

    Nucleophilic substitution: Formation of substituted benzotrifluorides.

    Reduction: Formation of .

    Oxidation: Formation of various oxidized derivatives, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrobenzotrifluoride is primarily related to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzotrifluoride
  • 2-Fluoro-5-nitrobenzotrifluoride
  • 2-Iodo-5-nitrobenzotrifluoride

Uniqueness

2-Bromo-5-nitrobenzotrifluoride is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in synthetic applications. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEQQBBOAMHOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190150
Record name 2-Bromo-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-67-9
Record name 2-Bromo-5-nitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitrobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the low-temperature bromination reaction in the synthesis of 2-Bromo-5-nitrobenzotrifluoride?

A1: The research article highlights a novel method for synthesizing this compound, a crucial component in liquid crystal material production []. The low-temperature bromination reaction is critical in this process as it allows for the selective bromination of 2-amido-5-nitrobenzotrifluoride without affecting other functional groups. This results in a high-purity product (≥ 99.5%) suitable for liquid crystal applications.

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